3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C12H15BrN2O2S and its molecular weight is 331.23 g/mol. The purity is usually 95%.
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Biological Activity
3-Allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 2034154-29-3) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C12H15BrN2O2S
- Molecular Weight : 331.23 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with allyl amines under controlled conditions. The resulting product is purified to achieve high purity levels suitable for biological testing.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. Inhibitory assays demonstrated that certain thiazole derivatives selectively inhibit the hCA II isoform with Ki values ranging from 57.7 to 98.2 µM . This suggests that this compound may similarly inhibit specific CA isoforms, warranting further investigation.
Study on Antitumor Activity
In a recent study focusing on thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values in the low micromolar range . While direct data on this compound is not available, the promising results from related compounds suggest a potential for similar activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | MIA PaCa-2 | 20 |
Compound C | MCF-7 | 25 |
The biological activity of thiazole derivatives often involves interaction with cellular signaling pathways. Potential mechanisms include:
Properties
IUPAC Name |
4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h4-6,13H,1,7H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNMMYGTSVQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N)N2CC=C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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